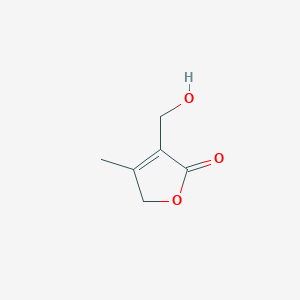

3-hydroxymethyl-4-methyl-furan-2(5H)-one

Descripción

3-Hydroxymethyl-4-methyl-furan-2(5H)-one is a substituted furanone derivative characterized by a hydroxymethyl (-CH2OH) group at position 3 and a methyl (-CH3) group at position 4 of the furan-2(5H)-one core. Furan-2(5H)-ones are cyclic esters with a conjugated dienone system, making them reactive intermediates in multicomponent reactions and bioactive molecule development .

Propiedades

Fórmula molecular |

C6H8O3 |

|---|---|

Peso molecular |

128.13 g/mol |

Nombre IUPAC |

4-(hydroxymethyl)-3-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-4-3-9-6(8)5(4)2-7/h7H,2-3H2,1H3 |

Clave InChI |

HVNDECDCMWQSGR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)OC1)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Structural Variations :

- Substituent Position : The position of substituents significantly impacts reactivity and bioactivity. For example, 4-hydroxy-3-methylfuran-2(5H)-one (4-OH, 3-CH3) exhibits antimicrobial properties, while 3-(4-fluorophenyl)-4-hydroxy analogs show enhanced anti-inflammatory activity due to aromatic electron-withdrawing groups .

- Functional Groups : Hydroxymethyl (-CH2OH) groups (as in the target compound) may enhance solubility compared to methyl (-CH3) or aryl substituents.

Synthesis Strategies: Multicomponent Reactions: Compounds like 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one are synthesized via telescoped multicomponent condensations, demonstrating high yields (84%) and scalability . Condensation with Amines: Derivatives with aminomethylene groups (e.g., 3-((dimethylamino)methylene)furan-2(3H)-ones) are prepared via reactions with dimethylformamide dimethyl acetal (DMF-DMA), optimized in polar aprotic solvents .

Biological Activities: Antimicrobial: 3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one shows activity against multidrug-resistant Staphylococcus aureus due to its conjugated dienone system and fluorophenyl hydrophobicity . Anticancer: Hetarylaminomethylene derivatives (e.g., 5-(4-chlorophenyl)-3-aminomethylene analogs) inhibit kinases and cancer cell proliferation .

Physicochemical Properties: Crystal Structure: In 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the dihedral angle between the furanone core and aryl group (17.86°) influences molecular packing and bioavailability . Spectroscopy: NMR data for dimethylaminomethyl-substituted furanones (e.g., δ 2.29 ppm for N-CH3) provide benchmarks for verifying analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.